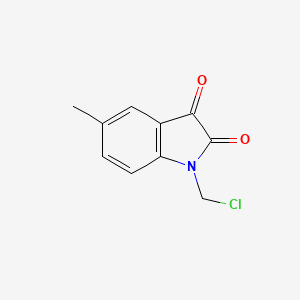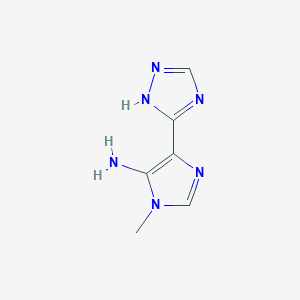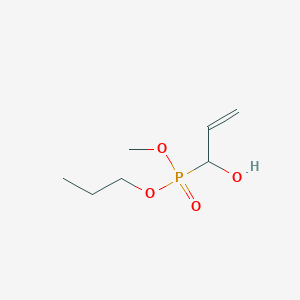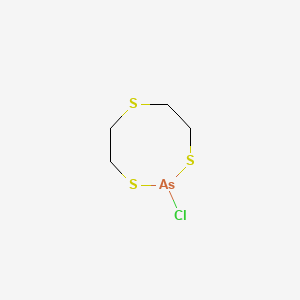
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones It is characterized by a furanone ring substituted with a morpholinylmethyl group and a phenyl group
准备方法
The synthesis of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylmethyl group: This step involves the reaction of the furanone intermediate with morpholine in the presence of a suitable catalyst.
Addition of the phenyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.
化学反应分析
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group plays a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The compound may modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone can be compared with similar compounds such as:
Dihydro-3-(4-piperidinylmethyl)-4-phenyl-2(3H)-furanone: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, which may result in different biological activities and properties.
Dihydro-3-(4-morpholinylmethyl)-4-(4-methylphenyl)-2(3H)-furanone: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55643-59-9 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
3-(morpholin-4-ylmethyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C15H19NO3/c17-15-13(10-16-6-8-18-9-7-16)14(11-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI 键 |
JOMAPGOMSKHXCK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2C(COC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


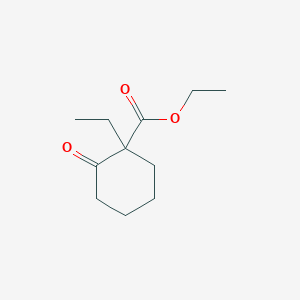

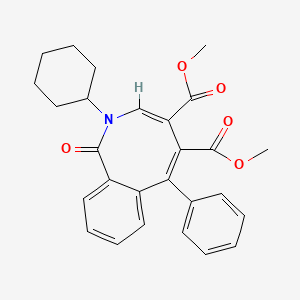
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
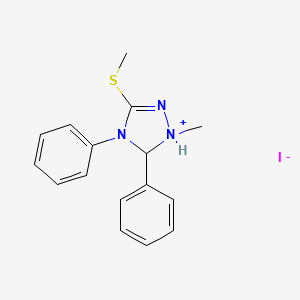
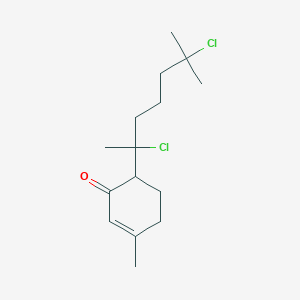
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
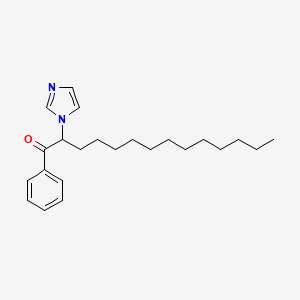

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
